tert-Butylamine Hydroiodide

Catalog No.
S850788
CAS No.
39557-45-4
M.F
C4H12IN
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine Hydroiodide

CAS Number

39557-45-4

Product Name

tert-Butylamine Hydroiodide

IUPAC Name

2-methylpropan-2-amine;hydroiodide

Molecular Formula

C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H

InChI Key

NLJDBTZLVTWXRG-UHFFFAOYSA-N

SMILES

CC(C)(C)N.I

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N.I
  • Organic Synthesis

    tert-Butylamine (t-BuNH2) is a valuable reagent in organic synthesis. t-BuHI serves as a convenient source of this amine group, often used for acylation reactions and formation of imines. The iodide anion (I-) can be readily displaced by other nucleophiles, allowing for the introduction of various functional groups into organic molecules [].

  • Precursor for Quaternary Ammonium Salts

    t-BuHI can be used as a starting material for the synthesis of quaternary ammonium salts. These positively charged molecules have applications in various areas including phase-transfer catalysis, ionic liquids, and as antimicrobials [].

  • pH Buffering

    While not its primary function, t-BuHI can act as a weak acid in aqueous solutions. This property allows it to contribute slightly to buffering capacity at acidic pH ranges, potentially finding use in specific research protocols requiring a stable acidic environment.

  • Research on Ion Transport

    The iodide anion (I-) in t-BuHI possesses interesting properties for studying ion transport mechanisms in biological systems or across membranes. Researchers may employ t-BuHI to investigate iodide uptake or its interaction with specific transporters [].

Tert-Butylamine Hydroiodide is an organic compound derived from tert-butylamine, characterized by the chemical formula C4_4H11_{11}N·HI. It appears as a white crystalline solid and is known for its strong ammonia-like odor. Tert-butylamine itself is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom, making it distinct from its isomers: n-butylamine, sec-butylamine, and isobutylamine. This compound is soluble in water and has a tendency to form salts upon reaction with acids due to the basic nature of the amine group .

As t-BuNH3I is primarily used as a research chemical, there is no documented information on a specific mechanism of action in biological systems. Its action would likely depend on the specific application and its interaction with other molecules in the reaction.

t-BuNH3I is likely to exhibit similar hazards as other alkylammonium iodides. Here are some general safety concerns:

  • Skin and eye irritant: Contact with t-BuNH3I can irritate the skin and eyes [].
  • Corrosive: At high concentrations, it may act as a corrosive agent.
  • Toxicology data: Specific data on the toxicity of t-BuNH3I is limited. However, tert-butylamine, a component of the compound, can be harmful if swallowed, inhaled, or absorbed through the skin [].

General Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling t-BuNH3I.
  • Work in a well-ventilated fume hood.
  • Follow safe laboratory practices for handling chemicals.
Typical of amines and their salts. It can neutralize acids in exothermic reactions, producing salts and water. For instance, when reacted with hydrochloric acid, it forms tert-butylamine hydrochloride:

C4H11N+HClC4H11NHCl\text{C}_4\text{H}_{11}\text{N}+\text{HCl}\rightarrow \text{C}_4\text{H}_{11}\text{N}\cdot \text{HCl}

In addition, tert-butylamine may react with halogenated compounds or undergo dealkylation under specific conditions, leading to the formation of other amines .

The biological activity of tert-butylamine Hydroiodide has been explored primarily in pharmacological contexts. Tert-butylamine itself has been used as a counterion in drug formulations, such as perindopril tert-butylamine, which is utilized for treating hypertension. The compound exhibits moderate toxicity; inhalation can irritate the respiratory system, while skin contact may cause irritation .

Tert-Butylamine Hydroiodide can be synthesized through several methods:

  • Direct Amination: The primary method involves the direct amination of isobutylene using ammonia in the presence of zeolite catalysts:
    NH3+CH2=C CH3)2H2NC CH3)3\text{NH}_3+\text{CH}_2=\text{C CH}_3)_2\rightarrow \text{H}_2\text{NC CH}_3)_3
  • Ritter Reaction: Although less common due to waste production, tert-butylamine can be synthesized via the Ritter reaction involving isobutylene and hydrogen cyanide .
  • Hydrogenolysis: In laboratory settings, it can also be produced through hydrogenolysis of 2,2-dimethylethylenimine or from tert-butylphthalimide .

Tert-Butylamine Hydroiodide has various applications:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly in antihypertensive medications.
  • Rubber Industry: Used as a rubber accelerator in the production of sulfenamides that modify vulcanization rates.
  • Pesticides: It is involved in the synthesis of several pesticides .

Studies have shown that tert-butylamine Hydroiodide interacts with various chemical agents due to its reactive amine group. It may undergo reactions with strong acids and bases, forming stable salts or participating in nucleophilic substitution reactions. Additionally, it can react with halogenated compounds and other electrophiles under specific conditions .

Tert-Butylamine Hydroiodide shares similarities with other amines but possesses unique characteristics due to its structure and reactivity. Below are some comparable compounds:

CompoundChemical FormulaUnique Features
n-ButylamineC4_4H11_{11}NLinear structure; used in industrial applications.
sec-ButylamineC4_4H11_{11}NSecondary amine; different reactivity profile.
IsobutylamineC4_4H11_{11}NBranched structure; used in synthesis of pharmaceuticals
tert-PentylamineC5_5H13_{13}NLonger carbon chain; different physical properties.

Tert-Butylamine Hydroiodide stands out due to its tertiary structure which influences its basicity and reactivity compared to these similar compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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